8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
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Overview
Description
8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that combines the structural features of quinoxaline, triazole, and pyrazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the aromatic nucleophilic substitution of a quinoxaline derivative with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Aromatic nucleophilic substitution reactions are common, where the quinoxaline ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various amines, triazole-2-thiol, potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of substituted quinoxaline derivatives .
Scientific Research Applications
8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with biological macromolecules. For instance, it can intercalate with DNA, disrupting the replication process and leading to cell death . This makes it a potential candidate for anticancer therapies. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Exhibits DNA intercalation properties and anticancer activity.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: Used in the development of heat-resistant explosives.
Properties
Molecular Formula |
C13H9N7 |
---|---|
Molecular Weight |
263.26 g/mol |
IUPAC Name |
8-quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C13H9N7/c14-13-18-12-11(17-5-6-20(12)19-13)8-1-2-9-10(7-8)16-4-3-15-9/h1-7H,(H2,14,19) |
InChI Key |
DZHHNFPEYFUBDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C3=NC=CN4C3=NC(=N4)N |
Origin of Product |
United States |
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